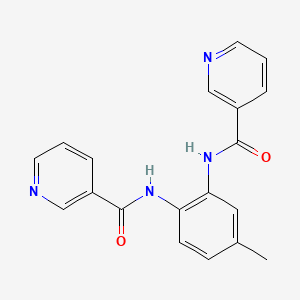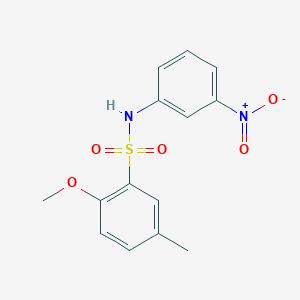
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been used extensively in agriculture and horticulture to control the growth of weeds. Diuron is a white crystalline powder that is insoluble in water and has a molecular weight of 233.08 g/mol. This compound is classified as a substituted urea herbicide and is a member of the phenylurea family.
作用機序
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which damage the photosystem II complex and ultimately lead to the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has been found to have both acute and chronic toxic effects on aquatic organisms, including fish and invertebrates. It can also accumulate in the tissues of organisms and lead to long-term exposure. In humans, N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure has been linked to developmental and reproductive effects, as well as potential carcinogenic effects.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agricultural research due to its effectiveness in controlling weed growth. However, its toxicity to aquatic organisms and potential human health effects limit its use in certain experiments. Additionally, the persistence of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea in the environment can make it difficult to study its long-term effects.
将来の方向性
1. Investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a selective herbicide for specific crops.
2. Study the effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea on soil microbial communities and the environment.
3. Develop more environmentally friendly alternatives to N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea for weed control.
4. Investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a treatment for certain diseases, such as cancer.
5. Study the long-term effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure on aquatic organisms and human health.
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agriculture and horticulture, and has been extensively studied for its effects on plant growth and development. While it has proven to be effective in controlling weed growth, its toxicity to aquatic organisms and potential human health effects limit its use in certain experiments. Further research is needed to investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a selective herbicide for specific crops and to develop more environmentally friendly alternatives for weed control. Additionally, the long-term effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea exposure on aquatic organisms and human health should be studied in greater detail.
合成法
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea can be synthesized by reacting 3,4-dichloroaniline with potassium cyanate in the presence of a catalyst to form the intermediate compound, 3,4-dichlorophenylurea. The intermediate compound is then reacted with 5-chloro-2-pyridinylamine to form N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has been widely used in the field of agricultural research to study its effects on plant growth and development. It has been found to be effective in controlling the growth of various weeds, including annual grasses and broadleaf weeds. N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has also been used to study the effects of herbicides on soil microbial communities and the environment.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-9(14)10(15)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUMMYJMBSCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)




![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)

![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)